2,5-Dichlorobenzonitrile
Overview
Description
2,5-Dichlorobenzonitrile is an organic compound with the molecular formula C7H3Cl2N. It is a derivative of benzonitrile, where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical synthesis.
Mechanism of Action
Target of Action
It’s known that 2,5-dichlorobenzonitrile is an important organic intermediate for the production of many fine chemicals .
Biochemical Pathways
This compound is involved in various biochemical pathways due to its role as an organic intermediate. It can be prepared via various routes, including traditional Sandmeyer reaction, cyanidation of halogenated aromatics, reaction of aromatic aldehyde or carboxylic acid with amino compounds, dehydration of amide or aldoxime, and catalytic ammoxidation of benzyl alcohols or methyl aromatics .
Result of Action
It’s known that this compound is an important intermediate in the production of many fine chemicals, suggesting that its action results in the formation of these chemicals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound involves a one-step reaction process that is simple and environment-friendly, using cheaper chlorotoluenes as starting materials .
Biochemical Analysis
Biochemical Properties
2,5-Dichlorobenzonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of cellulose synthesis. It interacts with enzymes such as cellulose synthase, disrupting the normal synthesis of cellulose in plant cells. This interaction leads to altered cell wall composition and structure, affecting the overall growth and development of the plant . Additionally, this compound has been shown to interact with other biomolecules, including proteins involved in cytoskeleton organization and vesicle trafficking, further influencing cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In plant cells, it inhibits cellulose synthesis, leading to changes in cell wall composition and structure. This inhibition affects the growth rate and morphology of pollen tubes, as well as the organization of the cytoskeleton and vesicle trafficking . In animal cells, this compound may influence cell signaling pathways, gene expression, and cellular metabolism, although specific studies on these effects are limited.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of cellulose synthase. This inhibition disrupts the normal synthesis of cellulose, leading to changes in cell wall composition and structure . Additionally, this compound may interact with other biomolecules, such as proteins involved in cytoskeleton organization and vesicle trafficking, further influencing cellular processes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can induce changes in cell wall composition and structure over time, leading to long-term effects on cellular processes . Additionally, the compound’s stability and degradation in laboratory settings can impact its efficacy and safety in various applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to significant changes in cell wall composition and structure, as well as alterations in cellular processes . Understanding the dosage effects of this compound is crucial for its safe and effective use in various applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical and industrial applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its efficacy and safety. The compound interacts with transporters and binding proteins that facilitate its movement within cells and tissues . Additionally, the localization and accumulation of this compound within specific cellular compartments can impact its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzonitrile can be synthesized through several methods. One common method involves the chloromethylation of p-dichlorobenzene, followed by catalytic ammoxidation of the resulting 2,5-dichlorobenzyl chloride . The reaction conditions typically involve a temperature of around 380°C, which results in a high yield of the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of dichlorotoluenes. This method is preferred due to its cost-effectiveness and environmental friendliness. The process involves the use of cheaper chlorotoluenes as starting materials and results in high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in the presence of a suitable solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed:
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 2,5-dichlorobenzylamine.
Oxidation: Formation of 2,5-dichlorobenzoic acid.
Scientific Research Applications
2,5-Dichlorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of herbicides, pesticides, and dyes.
Comparison with Similar Compounds
- 2,4-Dichlorobenzonitrile
- 2,6-Dichlorobenzonitrile
- 3,4-Dichlorobenzonitrile
Comparison: 2,5-Dichlorobenzonitrile is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications where other isomers might not be as effective .
Properties
IUPAC Name |
2,5-dichlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGWRTKJZCBXGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176049 | |
Record name | 2,5-Dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21663-61-6 | |
Record name | 2,5-Dichlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21663-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichlorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021663616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21663-61-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichlorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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